molecular formula C12H12ClN B12329583 3-Chloro-1-isopropylisoquinoline

3-Chloro-1-isopropylisoquinoline

Cat. No.: B12329583
M. Wt: 205.68 g/mol
InChI Key: UEXLJVLAKYICFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-1-isopropylisoquinoline is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that consist of a benzene ring fused to a pyridine ring. These compounds are known for their stability and diverse reactivity, making them valuable in various chemical and pharmaceutical applications .

Preparation Methods

The synthesis of 3-Chloro-1-isopropylisoquinoline can be achieved through several methods. One common approach involves the reaction of isoquinoline with isopropyl chloride in the presence of a suitable catalyst. The reaction conditions typically include elevated temperatures and the use of a solvent such as toluene or xylene. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency .

Chemical Reactions Analysis

3-Chloro-1-isopropylisoquinoline undergoes various chemical reactions, including:

Scientific Research Applications

3-Chloro-1-isopropylisoquinoline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex isoquinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-Chloro-1-isopropylisoquinoline involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with DNA replication processes, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve the disruption of cellular processes critical for the survival and proliferation of pathogens or cancer cells .

Comparison with Similar Compounds

3-Chloro-1-isopropylisoquinoline can be compared with other isoquinoline derivatives such as:

    Isoquinoline: The parent compound, which lacks the chlorine and isopropyl substituents.

    1-Chloroisoquinoline: Similar but lacks the isopropyl group.

    3-Chloroisoquinoline: Similar but lacks the isopropyl group.

    1-Isopropylisoquinoline: Similar but lacks the chlorine atom.

The presence of both chlorine and isopropyl groups in this compound makes it unique, potentially enhancing its reactivity and biological activity compared to its simpler counterparts .

Properties

Molecular Formula

C12H12ClN

Molecular Weight

205.68 g/mol

IUPAC Name

3-chloro-1-propan-2-ylisoquinoline

InChI

InChI=1S/C12H12ClN/c1-8(2)12-10-6-4-3-5-9(10)7-11(13)14-12/h3-8H,1-2H3

InChI Key

UEXLJVLAKYICFZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=CC2=CC=CC=C21)Cl

Origin of Product

United States

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